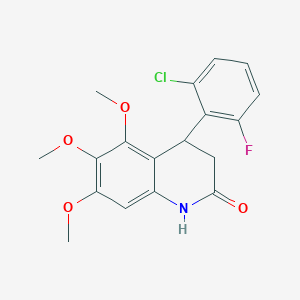
4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
Descripción general
Descripción
4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as CTFQ, is a chemical compound that has been studied for its potential pharmacological effects. It belongs to the quinolinone class of compounds and has been found to exhibit a range of interesting biological activities.
Mecanismo De Acción
The exact mechanism of action of 4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to modulate the activity of certain ion channels and receptors in the brain.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone exhibits a range of interesting biochemical and physiological effects. For example, it has been found to inhibit the growth of certain cancer cells, to reduce inflammation in animal models of arthritis, and to exhibit antifungal activity against certain strains of fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments is that it has been shown to exhibit a range of interesting biological activities, which makes it a potentially useful tool for studying various physiological processes. However, one limitation is that its exact mechanism of action is not yet fully understood, which makes it difficult to interpret some of the results obtained from experiments.
Direcciones Futuras
There are many potential future directions for research on 4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of interest is its potential as an anti-cancer agent, as studies have shown that it can inhibit the growth of certain cancer cells. Another area of interest is its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of arthritis. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
Aplicaciones Científicas De Investigación
4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been studied for its potential therapeutic applications, including as an anti-inflammatory, antitumor, and antifungal agent. It has also been investigated for its potential to modulate the activity of certain enzymes and receptors in the body.
Propiedades
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO4/c1-23-13-8-12-16(18(25-3)17(13)24-2)9(7-14(22)21-12)15-10(19)5-4-6-11(15)20/h4-6,8-9H,7H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOWQUULLKBDPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(CC(=O)NC2=C1)C3=C(C=CC=C3Cl)F)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



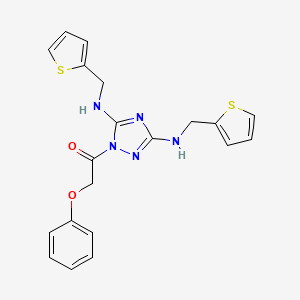
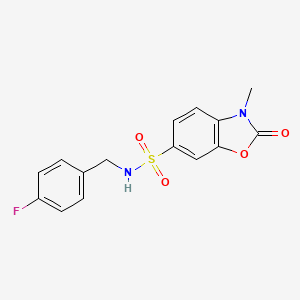
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4226345.png)
![N-(1-{5-[(3-anilino-3-oxopropyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide](/img/structure/B4226349.png)
![ethyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B4226352.png)
![7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B4226356.png)
![1-cycloheptyl-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4226360.png)
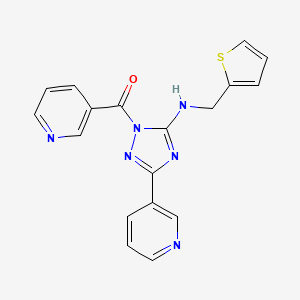

![N-[5-({[1-(2-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]amino}sulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4226388.png)
![N-[2-(5-{[1-(anilinocarbonyl)propyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B4226393.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B4226405.png)
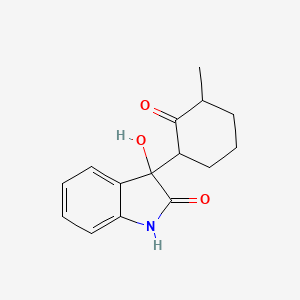
![1-[5-nitro-2-(1-piperidinyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4226420.png)